1-[4-(Pyrrolidin-1-yl)phenyl]guanidine
Overview
Description
1-[4-(Pyrrolidin-1-yl)phenyl]guanidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with pyrrolidine to form 4-(pyrrolidin-1-yl)aniline. This intermediate is then reacted with cyanamide under basic conditions to yield the desired guanidine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Various substituted guanidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Pyrrolidin-1-yl)phenyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of certain receptors.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and guanidine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of guanidine.
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine: Features a naphthyl group and different substituents on the pyrrolidine ring.
Uniqueness: 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-11(13)14-9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPBFJLWUHYVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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